L-Homoarginine

Nitric Oxide Synthase Enzyme Kinetics Cardiovascular Pharmacology

L-Homoarginine (hArg) is a non-proteinogenic cationic amino acid and the methylene homolog of L-arginine bearing an additional CH2 group in its side chain. Unlike its structural analog L-arginine or ADMA, hArg exhibits quantitatively distinct NOS catalytic efficiency (altered NADPH coupling stoichiometry of 2.0–2.6 vs 1.5 for Arg), divergent renal clearance via the b0,+AT-rBAT transporter, and 25–30% lower insulinotropic potency. Low circulating hArg is an independent risk factor for adverse cardiovascular events, stroke, and all-cause mortality—driving demand for high-purity reference material for stable-isotope dilution LC–MS/MS biomarker validation, NOS comparative enzymology, and cellular transport studies. This compound cannot be functionally replaced by L-arginine or ADMA in any experimental or clinical context. Procure ≥98% purity for primary reference standard use.

Molecular Formula C7H16N4O2
Molecular Weight 188.22754
CAS No. 143896-43-9
Cat. No. B1149085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Homoarginine
CAS143896-43-9
SynonymsDL-Lysine, N6-(aMinoiMinoMethyl)-
Molecular FormulaC7H16N4O2
Molecular Weight188.22754
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Homoarginine (CAS 156-86-5) Procurement Specifications: Identity, Purity, and Analytical Standards for Cardiovascular Biomarker Research


L-Homoarginine (hArg) is a non-proteinogenic cationic amino acid and the methylene homolog of L-arginine, bearing an additional CH2 group in its side chain [1]. It is biosynthesized endogenously from L-arginine and L-lysine by the enzyme arginine:glycine amidinotransferase (AGAT) [2], with plasma concentrations in healthy humans typically ranging from 1.5 to 3.5 μmol/L as established by validated stable-isotope dilution LC–MS/MS assays [3]. Low circulating hArg is an established independent risk factor for adverse cardiovascular events, stroke, and all-cause mortality [4], driving demand for high-purity reference material for biomarker validation, supplementation trials, and mechanistic studies.

Why L-Arginine or ADMA Cannot Substitute for L-Homoarginine in NOS Substrate Profiling and Cardiovascular Risk Stratification


L-Homoarginine cannot be functionally replaced by its structural analog L-arginine or by asymmetric dimethylarginine (ADMA) in experimental or clinical settings. Despite sharing the NOS active site, hArg exhibits quantitatively distinct catalytic efficiency, NADPH coupling stoichiometry, and insulinotropic potency compared to L-arginine [1]. Moreover, hArg and ADMA display divergent renal clearance mechanisms via the b0,+AT-rBAT transporter, resulting in opposing plasma concentration trends in chronic kidney disease [2]. Critically, hArg plasma levels correlate inversely with blood pressure and stroke outcomes, whereas L-arginine and ADMA show either no association or antagonistic relationships in the same cohorts [3]. These molecular and epidemiological divergences render direct substitution scientifically invalid; procurement decisions must therefore be guided by the specific quantitative differentiation documented below.

L-Homoarginine Head-to-Head Comparative Evidence: NOS Kinetics, Insulin Secretion, Arginase Inhibition, and Transporter Affinity


NOS Catalytic Efficiency: L-Homoarginine Exhibits ~3–4× Lower kcat/Km than L-Arginine in Purified Recombinant Enzyme Assays

In a direct head-to-head comparison using purified recombinant neuronal NOS (NOS I) and macrophage NOS (NOS II), L-homoarginine (homo-Arg) demonstrated markedly reduced catalytic efficiency relative to L-arginine (Arg). The rank order of substrate efficiency was Arg > Nω-hydroxy-L-arginine (NOHA) > homo-Arg > homo-NOHA. Specifically, the kcat/Km for homo-Arg was approximately 3- to 4-fold lower than that for Arg, while the overall decrease from Arg to homo-NOHA reached 20-fold for NOS I and 10-fold for NOS II [1]. This diminished efficiency is mechanistically linked to impaired first-step N-hydroxylation and results in increased uncoupled NADPH consumption: 2.0–2.6 mol NADPH per mol NO for homo-Arg versus 1.5 mol for Arg [1].

Nitric Oxide Synthase Enzyme Kinetics Cardiovascular Pharmacology

Insulinotropic Potency: L-Homoarginine is 25–30% Less Potent than L-Arginine as an Insulin Secretagogue but Equipotent for Glucagon Release

In isolated pancreatic islet preparations, L-homoarginine exhibited differential insulinotropic and glucagonotropic activities compared to L-arginine. L-Homoarginine was approximately 25–30% less potent than L-arginine in stimulating insulin release, yet it was equally potent as L-arginine in stimulating glucagon secretion [1]. This functional divergence correlates with the compounds' relative capacities to serve as substrates for islet constitutive NO synthase (cNOS): NO production with L-homoarginine as substrate was only approximately 40% of that observed with L-arginine [1]. Furthermore, pharmacological inhibition of cNOS potentiated the insulin response to L-arginine by 50% but enhanced the response to L-homoarginine by only 23%, confirming that the differential insulinotropic efficacy is mechanistically linked to their distinct NO-generating capacities [1].

Pancreatic Islet Insulin Secretion Diabetes Research

Arginase Inhibition: L-Homoarginine Inhibits Human Arginase 1 and 2 with IC50 Values in the Millimolar Range—Ineffective at Physiological Concentrations

Using a validated UPLC–MS method measuring conversion of L-arginine to ornithine, L-homoarginine was evaluated as an inhibitor of recombinant human arginase 1 and arginase 2. L-Homoarginine inhibited arginase 1 with an IC50 of 8.14 ± 0.52 mM and a Ki of 6.1 ± 0.50 mM, and arginase 2 with an IC50 of 2.52 ± 0.01 mM and a Ki of 1.73 ± 0.10 mM [1]. At physiological L-homoarginine concentrations (1–10 μM), both arginase isoforms retained ≥90% activity relative to untreated controls, and no significant correlation was observed between plasma L-homoarginine and L-arginine concentrations (P = 0.38) or the L-arginine/ornithine ratio (P = 0.73) in healthy older adults [1]. In contrast, nor-NOHA (Nω-hydroxy-nor-L-arginine) exhibits arginase inhibitory activity 20-fold higher than NOHA, whereas homo-NOHA is inactive [2].

Arginase Enzyme Inhibition Nitric Oxide Availability

Renal Transporter Affinity: L-Homoarginine Exhibits ~2.6× Higher Affinity than L-Arginine for the b0,+AT-rBAT Transporter

The differential renal handling of L-arginine, L-homoarginine, and asymmetric dimethylarginine (ADMA) was investigated in Madin-Darby canine kidney (MDCK) cells stably expressing the human heteromeric transporter b0,+AT-rBAT (encoded by SLC7A9 and SLC3A1), which is localized to the luminal membrane of proximal tubule cells. L-Homoarginine exhibited an apparent Km of 197.0 μM for uptake via this transporter, representing approximately 2.6-fold higher affinity compared to L-arginine (Km = 512.6 μM) [1]. In contrast, ADMA uptake was not saturable up to 4000 μM, with a transport rate exceeding 5 nmol × mg protein⁻¹ × min⁻¹. L-Arginine inhibited L-homoarginine uptake with an IC50 of 115.8 μM, demonstrating competitive interaction at the transporter [1].

Renal Clearance Amino Acid Transport Chronic Kidney Disease

Blood Pressure Association: L-Homoarginine Positively Correlates with Systolic and Diastolic Blood Pressure Antagonistically to L-Arginine

In the population-based Hoorn study cohort (n = 746, aged 50–87 years), the independent associations of plasma L-homoarginine, L-arginine, and ADMA with blood pressure were evaluated using linear regression models adjusted for age, sex, and the other amino acids. L-Homoarginine exhibited a significant positive association with systolic blood pressure (SBP): a 1-SD increment in L-homoarginine corresponded to a 3.90 mmHg increase in SBP (95% CI: 2.28–5.52 mmHg) [1]. Similarly, L-homoarginine was positively associated with diastolic blood pressure (DBP): a 1-SD increment yielded a 1.83 mmHg increase (95% CI: 0.95–2.72 mmHg) [1]. In striking contrast, L-arginine showed no significant association with SBP (−0.68 mmHg per 1-SD increment; 95% CI: −2.23 to 0.88) and a significant inverse association with DBP (−1.17 mmHg per 1-SD; 95% CI: −2.02 to −0.32) [1]. ADMA was not significantly associated with either SBP or DBP in fully adjusted models [1].

Hypertension Cardiovascular Epidemiology Nitric Oxide Pathway

Stroke Outcome Prediction: Two-Fold Increase in Plasma L-Homoarginine Associates with 78% Reduction in Adverse Events After Stroke

In the prospective bioMARKers in STROKE (MARK-STROKE) cohort (n = 374 cross-sectional; n = 273 prospective), plasma L-homoarginine concentrations were analyzed for associations with adverse events (death, stroke, myocardial infarction) and carotid intima-media thickness (cIMT). A two-fold increase in L-homoarginine was inversely associated with National Institutes of Health Stroke Scale (NIHSS) score at admission (mean factor −0.68; 95% CI: −1.30 to −0.07), cIMT (−0.14 mm; 95% CI: −0.22 to −0.05), and prevalent atrial fibrillation (odds ratio 0.57; 95% CI: 0.33–0.96) [1]. During a median follow-up of 284 days, patients in the highest L-homoarginine tertile experienced an 78% reduction in adverse events compared to those in the lowest tertile (hazard ratio 0.22; 95% CI: 0.08–0.63), independent of traditional cardiovascular risk factors [1].

Ischemic Stroke Biomarker Prognosis

L-Homoarginine Priority Application Scenarios: Evidence-Based Procurement Guidance


Plasma Biomarker Quantification in Cardiovascular and Stroke Cohort Studies

Procure high-purity L-homoarginine (>98%) as a primary reference standard for LC–MS/MS or GC–MS/MS method development and validation. The stable-isotope dilution methodology requires unlabeled L-homoarginine for calibration curve construction and stable isotope-labeled internal standard (e.g., L-[13C6]-homoarginine or d4-L-homoarginine) for accurate quantification in human plasma, serum, urine, and tissue samples [1]. Method validation parameters including intra-day precision (<2% RSD), inter-day precision (<4% RSD), and lower limits of quantification (0.4–0.8 nM) have been established using this approach [2].

NOS Substrate Selectivity and Mechanistic Enzymology Studies

Use L-homoarginine in comparative enzymology assays alongside L-arginine, NOHA, and homo-NOHA to dissect NOS isoform substrate specificity and catalytic mechanism. The distinct kinetic parameters (kcat/Km reduction, altered NADPH coupling stoichiometry of 2.0–2.6 vs 1.5 for Arg) and intermediate accumulation profile (homo-NOHA:homocitrulline ratio 0.2–0.4) make L-homoarginine an essential tool for probing the structural determinants of NOS substrate recognition and the two-step N-hydroxylation mechanism [3].

Renal Amino Acid Transporter Profiling (b0,+AT-rBAT and NaCT/Nact)

Employ L-homoarginine in cellular uptake assays using MDCK or HEK293 cells expressing human cationic amino acid transporters (b0,+AT-rBAT, NaCT/Nact). The compound's distinct Km values (197.0 μM for b0,+AT-rBAT) and competitive interactions with L-arginine (IC50 = 115.8 μM) provide a quantitative framework for studying differential renal handling of guanidino compounds in chronic kidney disease and for screening potential transport inhibitors [4].

Pancreatic Islet Hormone Secretion and NO-Dependent Signaling Research

Use L-homoarginine as a tool compound in isolated pancreatic islet preparations to dissect the NO-dependent and NO-independent components of amino acid-stimulated insulin and glucagon secretion. The differential insulinotropic potency (25–30% lower than L-arginine) and cNOS substrate activity (~40% of L-arginine) enable researchers to experimentally separate the direct electrogenic effects of cationic amino acids from their NO-mediated modulation of hormone release [5].

Technical Documentation Hub

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